2-Methyl-2-(2-pyrrolyl)propanoic Acid
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Overview
Description
2-Methyl-2-(1H-pyrrol-2-yl)propanoic acid is an organic compound with the molecular formula C8H11NO2 It features a pyrrole ring, which is a five-membered aromatic heterocycle containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-methyl-2-(1H-pyrrol-2-yl)propanoic acid typically involves the reaction of pyrrole with isobutyric acid under specific conditions. One common method includes the use of a catalyst such as methanesulfonic acid (MsOH) under reflux conditions in methanol (MeOH) to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to ensure high-quality production.
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-2-(1H-pyrrol-2-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the pyrrole ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are often used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-Methyl-2-(1H-pyrrol-2-yl)propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 2-methyl-2-(1H-pyrrol-2-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The pyrrole ring can participate in various biochemical reactions, potentially inhibiting or activating enzymes and receptors. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
2-Methyl-2-(1H-pyrrol-1-yl)propanoic acid: This compound has a similar structure but with a different position of the nitrogen atom in the pyrrole ring.
3-(1H-pyrrol-2-yl)propanoic acid: Another similar compound with a different substitution pattern on the propanoic acid chain.
Uniqueness: 2-Methyl-2-(1H-pyrrol-2-yl)propanoic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C8H11NO2 |
---|---|
Molecular Weight |
153.18 g/mol |
IUPAC Name |
2-methyl-2-(1H-pyrrol-2-yl)propanoic acid |
InChI |
InChI=1S/C8H11NO2/c1-8(2,7(10)11)6-4-3-5-9-6/h3-5,9H,1-2H3,(H,10,11) |
InChI Key |
YHEAVHQIEBAMND-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC=CN1)C(=O)O |
Origin of Product |
United States |
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